molecular formula C8H14N2OS B7890576 2-(7-Oxoazepan-2-yl)ethanethioamide

2-(7-Oxoazepan-2-yl)ethanethioamide

Cat. No.: B7890576
M. Wt: 186.28 g/mol
InChI Key: HUPGGKSQIAMAHV-UHFFFAOYSA-N
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Description

2-(7-Oxoazepan-2-yl)ethanethioamide is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.27 g/mol . This compound features a seven-membered azepane ring with a keto group at the 7th position and an ethanethioamide group attached to the 2nd position of the ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxoazepan-2-yl)ethanethioamide typically involves the reaction of azepane derivatives with thioamide reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxoazepan-2-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Oxoazepan-2-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(7-Oxoazepan-2-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Oxoazepan-2-yl)ethanethioamide is unique due to the presence of both the azepane ring and the ethanethioamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-oxoazepan-2-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c9-7(12)5-6-3-1-2-4-8(11)10-6/h6H,1-5H2,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPGGKSQIAMAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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